molecular formula C21H18O3 B5547694 5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one

5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B5547694
M. Wt: 318.4 g/mol
InChI Key: MPWUURJWEYUZQS-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one, also known as flavokawain A, is a natural chalcone found in the kava plant. It has been studied for its potential therapeutic properties, particularly in the field of cancer research.

Scientific Research Applications

Crystal Structures and Conformations

Research on the crystal structure of related compounds like imperatorin reveals insights into their molecular conformations. The crystal structure of imperatorin, a compound with a similar structural framework, is composed of molecules with different conformations of the 3-methylbutyl group, highlighting the diverse molecular arrangements possible within this class of compounds (Atta-ur-rahman et al., 2004). Another study on a mixed crystal of imperatorin and phellopterin elucidated the presence of C—H⋯O, C—H⋯π, and π–π interactions, demonstrating the complex intermolecular interactions that can occur (P. Cox et al., 2003).

Synthesis and Applications

Studies have also focused on the synthesis and potential applications of these compounds. For instance, El-Gogary et al. (2015) detailed the synthesis of angular furocoumarin derivatives through Williamson reaction followed by cyclization, which could have implications in photochemical studies and the development of new materials with unique optical properties (S. El-Gogary et al., 2015). Similarly, the novel synthesis of substituted furo[3,2-c]chromen-4-ones through a four-component reaction opens up new avenues for creating biologically active structures, potentially useful in biomedical research (Zhengquan Zhou et al., 2013).

Antimicrobial Activity

Furthermore, research on the antimicrobial properties of novel heterocycles derived from chromonyl-2(3H)-furanone, which shares a similar core structure, suggests these compounds exhibit promising antibacterial and antifungal activities. This indicates the potential for developing new antimicrobial agents based on the furo[3,2-g]chromen-7-one scaffold (S. K. Ramadan & E. El‐Helw, 2018).

properties

IUPAC Name

5-methyl-3-phenyl-6-propylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-3-7-15-13(2)16-10-17-18(14-8-5-4-6-9-14)12-23-19(17)11-20(16)24-21(15)22/h4-6,8-12H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWUURJWEYUZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one

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